molecular formula C24H20F3N3O5 B11102896 Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11102896
M. Wt: 487.4 g/mol
InChI Key: VFYFLNREYJZGRD-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of METHYL 2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. .

Scientific Research Applications

METHYL 2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and nitrophenyl-containing molecules. Compared to these, METHYL 2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C24H20F3N3O5

Molecular Weight

487.4 g/mol

IUPAC Name

methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H20F3N3O5/c1-35-23(32)21-19(13-9-11-14(12-10-13)30(33)34)20-17(7-4-8-18(20)31)29(22(21)28)16-6-3-2-5-15(16)24(25,26)27/h2-3,5-6,9-12,19H,4,7-8,28H2,1H3

InChI Key

VFYFLNREYJZGRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=CC=C4C(F)(F)F)N

Origin of Product

United States

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